Manidipine, (S)-
Description
Historical Perspective of Dihydropyridine (B1217469) Calcium Channel Antagonists in Hypertension Management
The journey of calcium channel blockers (CCBs) began in the 1960s with experimental work on molecules intended for coronary dilation. nih.gov These investigations led to the discovery of drugs that could block the influx of calcium ions into cells, a mechanism later termed calcium channel blockade. nih.govhse.ie This class of drugs is now fundamental in the treatment of various cardiovascular diseases, including hypertension and angina pectoris. hse.ienuph.edu.ua
CCBs are broadly categorized into three main classes based on their chemical structure and site of action: dihydropyridines, phenylalkylamines, and benzothiazepines. hse.ienuph.edu.ua The first dihydropyridine, nifedipine (B1678770), was discovered in the 1970s, heralding a new era in hypertension management. nuph.edu.uaresearchgate.net Dihydropyridines are known for their high selectivity for L-type calcium channels located in vascular smooth muscle. derangedphysiology.com By inhibiting these channels, they cause systemic vasodilation, which leads to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure. derangedphysiology.com
Rationale for Dedicated Academic Research on (S)-Manidipine
The specific focus of academic research on (S)-Manidipine stems from the principle of stereoselectivity in pharmacology. Manidipine (B393) is a chiral molecule and is typically administered as a racemic mixture, meaning it contains equal amounts of its two enantiomers: (S)-Manidipine and (R)-Manidipine. nih.govnih.gov However, research has demonstrated that these enantiomers possess different pharmacological potencies.
Studies investigating the hypotensive effects of Manidipine's enantiomers in spontaneously hypertensive rats revealed that (S)-Manidipine is substantially more potent than its counterpart. google.com The pressure-reducing effect of the (S)-enantiomer was found to be 30 times greater than that of the (R)-enantiomer and twice that of the racemic mixture. google.com Further pharmacokinetic studies have confirmed that the disposition of manidipine is stereoselective, with plasma concentrations of (S)-manidipine being significantly higher than those of (R)-manidipine after administration of the racemate. nih.gov This significant difference in potency is a primary driver for isolating and studying the (S)-enantiomer as a potentially more targeted therapeutic agent.
Table 1: Comparative Hypotensive Potency of Manidipine Enantiomers
| Compound | Relative Hypotensive Effect |
|---|---|
| (S)-Manidipine | ~30 times more potent than (R)-Manidipine |
| (R)-Manidipine | Baseline reference |
| Racemic Manidipine | ~15 times more potent than (R)-Manidipine |
Data derived from studies in spontaneously hypertensive rats. google.com
Beyond its superior potency, manidipine exhibits other properties that make its active enantiomer a subject of interest. Unlike many other dihydropyridines that primarily block L-type calcium channels, manidipine is known to inhibit both L-type and T-type calcium channels. researchgate.netdrugbank.com This dual blockade is of particular interest in renal research. The inhibition of T-type calcium channels, which are present in the efferent arterioles of the glomerulus, allows manidipine to dilate both afferent and efferent arterioles. researchgate.netahajournals.org This action may help to reduce intraglomerular pressure, a potentially beneficial effect for renal function that is not shared by all CCBs. ahajournals.orgnih.gov
Furthermore, research has delved into the metabolic effects of manidipine, revealing actions beyond simple blood pressure reduction. Some studies have shown that manidipine can activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in adipogenesis and insulin (B600854) sensitivity. revistanefrologia.comecrjournal.comrevistanefrologia.com This effect was not observed with other dihydropyridines like amlodipine (B1666008) or lercanidipine (B1674757) in similar experimental models. revistanefrologia.com These unique renal and metabolic characteristics provide a compelling rationale for dedicated academic investigation into (S)-Manidipine, the enantiomer responsible for the majority of the compound's pharmacological activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBWFXPVPTEET-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545485 | |
| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126451-47-6 | |
| Record name | Manidipine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126451476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANIDIPINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M40WCZ5X76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enantiomeric Stereochemistry and Pharmacological Profile of Manidipine
Stereoselective Potency and Activity of (S)-Manidipine in Calcium Channel Blockade
The pharmacological activity of manidipine (B393) is predominantly attributed to the (S)-enantiomer. nih.govmagtechjournal.com Research has consistently demonstrated that (S)-manidipine is significantly more potent than its (R)-counterpart in its antihypertensive action and in radioligand binding assays. ncats.ioncats.io In fact, studies have reported the (S)-enantiomer to be about 30 to 80 times more potent than the (R)-enantiomer. ncats.ioncats.io In spontaneously hypertensive rats, the blood pressure-lowering effect of (S)-manidipine was found to be 30 times greater than that of the (R)-enantiomer and twice that of the racemic mixture. google.com This stereoselective potency is also evident in in-vitro studies, where the (S)-enantiomer shows a much higher affinity for L-type calcium channels. nih.gov The antihypertensive effect of racemic manidipine is almost entirely due to the (S)-enantiomer, with the (R)-enantiomer showing virtually no antihypertensive activity. magtechjournal.com
Enantiomeric Differences in Calcium Channel Blockade Kinetics
The two enantiomers of manidipine also display different kinetics in their blockade of L-type calcium channels. researchgate.net Electrophysiological studies have revealed that the (S)-enantiomer of manidipine exhibits a faster onset of action compared to the (R)-enantiomer. ncats.ioncats.io
In experiments using GH3 cells, which have L-type calcium channels, depolarization with high potassium elicited a biphasic intracellular calcium response, consisting of a fast initial spike followed by a sustained plateau. researchgate.net Both manidipine enantiomers affected these phases, but in a distinct manner. The more active (S)-enantiomer predominantly blocked the initial fast spike, with minimal effect on the plateau phase. nih.govresearchgate.net Conversely, the less active (R)-enantiomer primarily accelerated the decay of the plateau phase without significantly affecting the initial spike. nih.govresearchgate.net These kinetic differences suggest a differential affinity of the enantiomers for the open and inactivated states of the calcium channels. researchgate.net
Differential Pharmacokinetic Profiles of (S)- and (R)-Manidipine Enantiomers
The pharmacokinetic profiles of the (S)- and (R)-enantiomers of manidipine are markedly different, primarily due to stereoselective metabolism. nih.govconicet.gov.ar After oral administration of racemic manidipine, the plasma concentrations of (S)-manidipine are significantly higher than those of (R)-manidipine. nih.govnih.gov
This is largely because the (R)-enantiomer undergoes more extensive presystemic (first-pass) metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the small intestine and liver. nih.govnih.gov As a result, the systemic bioavailability of the (S)-enantiomer is greater than that of the (R)-enantiomer. conicet.gov.ar
The S/R ratio for the area under the plasma concentration-time curve (AUC) has been reported to be approximately 1.6 to 2.0, indicating higher exposure to the more active (S)-enantiomer. ncats.ioncats.ionih.gov Studies have shown that co-administration with grapefruit juice, a known inhibitor of intestinal CYP3A4, increases the bioavailability of both enantiomers, but the effect is more pronounced for the (R)-enantiomer, further confirming its greater first-pass metabolism. nih.govnih.govtottori-u.ac.jp
Pharmacokinetic Parameters of Manidipine Enantiomers
| Parameter | (S)-Manidipine | (R)-Manidipine | Reference |
|---|---|---|---|
| Relative Potency | ~30-80x more potent | Less potent | ncats.ioncats.io |
| Plasma Concentration | Significantly higher | Lower | nih.govnih.gov |
| S/R Ratio (AUC) | ~1.6 - 2.0 | - | ncats.ioncats.ionih.gov |
| Primary Metabolism | CYP3A4 | CYP3A4 (more extensive) | nih.govnih.gov |
Mechanistic Insights into S Manidipine Action
Voltage-Dependent L-type Calcium Channel Modulation in Smooth Muscle Cells
(S)-Manidipine demonstrates a high affinity for and slow dissociation from voltage-dependent L-type calcium channels located on vascular smooth muscle cells. nih.govdrugbank.com These channels, specifically the Cav1.2 subtype, are crucial for the influx of extracellular calcium into the cell, a key step in initiating muscle contraction. revistanefrologia.comrevistanefrologia.com By binding to these channels, (S)-Manidipine effectively blocks this calcium influx. nih.govdrugbank.com This inhibition of calcium entry prevents the subsequent steps leading to muscle contraction, resulting in the relaxation of vascular smooth muscle. drugbank.compatsnap.com The high selectivity of (S)-Manidipine for the vasculature ensures potent peripheral vasodilation with minimal direct effects on the heart at therapeutic concentrations. researchgate.netnih.gov This targeted action on L-type channels is a cornerstone of its antihypertensive effect. revistanefrologia.comnih.gov
Voltage-Dependent T-type Calcium Channel Inhibition in Smooth Muscle Cells
A distinguishing feature of (S)-Manidipine compared to older dihydropyridines is its ability to also inhibit voltage-dependent T-type calcium channels. researchgate.netrevistanefrologia.comelsevier.es These channels, including Cav3.1 and Cav3.2 subtypes, are also present in vascular smooth muscle, particularly in the renal efferent arterioles. revistanefrologia.comelsevier.es T-type channels are activated by weaker depolarizations and are involved in processes such as vascular smooth muscle contraction and cell growth. elsevier.es By blocking these channels, (S)-Manidipine contributes to vasodilation, especially within the renal microvasculature. revistanefrologia.comelsevier.es This dual blockade of both L- and T-type calcium channels is a key factor in its unique pharmacological profile. ecrjournal.comwjgnet.com
Mechanisms of Peripheral Vasodilation and Subsequent Blood Pressure Reduction
The primary mechanism by which (S)-Manidipine reduces blood pressure is through peripheral vasodilation. researchgate.netnih.gov This is a direct consequence of its inhibitory action on L-type calcium channels in the smooth muscle cells of peripheral arterioles. patsnap.comnih.gov The blockade of calcium influx leads to the relaxation of these resistance vessels, decreasing total peripheral vascular resistance. patsnap.com A noteworthy characteristic of (S)-Manidipine is its gradual onset and long duration of action, which allows for a smooth and sustained reduction in blood pressure over a 24-hour period. researchgate.netnih.gov Furthermore, (S)-Manidipine has been observed to cause less reflex tachycardia compared to some other vasodilators, which is attributed to a lower degree of sympathetic nervous system activation. wjgnet.comnih.gov
Renal Haemodynamic Modulations
(S)-Manidipine exhibits significant and beneficial effects on renal hemodynamics, largely due to its dual blockade of L- and T-type calcium channels. ecrjournal.comwjgnet.com
Afferent Arteriolar Dilation Mechanisms
Similar to other dihydropyridine (B1217469) calcium channel blockers, (S)-Manidipine induces vasodilation of the afferent arterioles in the kidney. wjgnet.comahajournals.org This is primarily mediated by the blockade of L-type calcium channels, which are abundantly expressed in these pre-glomerular vessels. revistanefrologia.comelsevier.eswjgnet.com The dilation of the afferent arterioles leads to an increase in renal blood flow. nih.gov
Efferent Arteriolar Dilation and Improvement of Glomerular Microcirculation
A key differentiator for (S)-Manidipine is its ability to also dilate the efferent arterioles. wjgnet.comahajournals.org This effect is attributed to the blockade of T-type calcium channels, which are predominantly found in these post-glomerular vessels. revistanefrologia.comelsevier.esrevistanefrologia.com The dual dilation of both afferent and efferent arterioles helps to reduce intraglomerular pressure. revistanefrologia.comnih.gov This reduction in glomerular hypertension is a crucial mechanism for protecting the kidney from damage. revistanefrologia.comnih.gov Studies in hypertensive rat models have shown that chronic administration of manidipine (B393) hydrochloride reduces both afferent and efferent arteriolar resistance, leading to an improvement in glomerular microcirculation. nih.gov
Pharmacodynamic Profile of S Manidipine
Vascular Selectivity and Cardiodepressant Action Analysis
(S)-Manidipine demonstrates a high degree of selectivity for vascular smooth muscle, resulting in potent peripheral vasodilation with negligible cardiodepressant action at therapeutic doses. researchgate.netresearchgate.netncats.ioresearchgate.netmedkoo.com This vasoselectivity is a key feature that distinguishes it from other calcium channel blockers. tandfonline.com The primary mechanism involves the blockade of L-type calcium channels in vascular smooth muscle cells, which inhibits the influx of calcium and leads to relaxation of the blood vessels and a reduction in blood pressure. drugbank.compatsnap.com
Furthermore, (S)-Manidipine also blocks T-type calcium channels, which are present in vascular tissues. chemsrc.comahajournals.org This dual blockade contributes to its pronounced and sustained vasodilatory effect. researchgate.netresearchgate.net In contrast to its significant impact on the vasculature, (S)-Manidipine has a minimal effect on cardiac muscle, resulting in a low incidence of cardiodepression. researchgate.netncats.iomedkoo.com Clinical studies have shown no clinically relevant effects on heart rate or electrocardiographical parameters at recommended dosages. researchgate.netresearchgate.net
Table 1: Vascular and Cardiac Effects of (S)-Manidipine
| Feature | Effect of (S)-Manidipine | Primary Mechanism |
|---|---|---|
| Vascular Smooth Muscle | Potent Vasodilation | Inhibition of L-type and T-type calcium channels drugbank.comchemsrc.com |
| Cardiac Muscle | Negligible Cardiodepression | High vascular selectivity researchgate.netncats.iomedkoo.com |
| Heart Rate | No significant change at therapeutic doses | Minimal cardiac effect researchgate.netresearchgate.net |
Effects on Sympathetic Nervous System Activity and Norepinephrine (B1679862) Levels
A notable characteristic of (S)-Manidipine is its limited impact on the sympathetic nervous system. researchgate.netresearchgate.netncats.ioresearchgate.netmedkoo.com Unlike some other dihydropyridine (B1217469) calcium channel blockers that can cause a reflex activation of the sympathetic nervous system and an increase in heart rate in response to vasodilation, (S)-Manidipine does not significantly affect plasma norepinephrine levels. researchgate.netncats.iomedkoo.comchemsrc.comwjgnet.com This suggests a lack of significant sympathetic activation. researchgate.netresearchgate.netncats.ioresearchgate.netmedkoo.comchemsrc.com
The gradual onset and long duration of action of (S)-Manidipine may contribute to this favorable profile, avoiding the sharp drops in blood pressure that can trigger a compensatory sympathetic response. researchgate.netresearchgate.net Studies comparing (S)-Manidipine to other calcium channel blockers, such as amlodipine (B1666008), have indicated that (S)-Manidipine activates the sympathetic nervous system to a lesser extent. researchgate.netdrugsincontext.comnih.gov This reduced sympathetic activation may be associated with a lower incidence of certain side effects like ankle edema. wjgnet.comnih.govnih.gov
Table 2: Comparative Effects on Sympathetic Nervous System
| Compound | Effect on Norepinephrine Levels | Sympathetic Nervous System Activation |
|---|---|---|
| (S)-Manidipine | Not significantly affected researchgate.netncats.iomedkoo.comchemsrc.comwjgnet.com | Lesser activation researchgate.netdrugsincontext.comnih.govnih.gov |
| Amlodipine | May increase | Greater activation compared to (S)-Manidipine researchgate.netdrugsincontext.comnih.gov |
Influence on Renin-Angiotensin-Aldosterone System Components
(S)-Manidipine exerts a modulatory effect on the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.
Renin Activity Modulation and Blood Pressure Response in Low-Renin Hypertension
(S)-Manidipine has been observed to modulate renin activity. nih.gov The renin-angiotensin system is initiated by the release of renin from the kidneys in response to reduced renal blood flow or low sodium levels. msdmanuals.com Interestingly, the hypotensive effect of (S)-Manidipine is more pronounced in patients with low-renin essential hypertension. nih.gov This suggests that its mechanism of action is particularly effective in this patient population, where other antihypertensive agents that target the RAAS may be less effective. The blockade of T-type calcium channels, which are involved in renin secretion, may play a role in this observation. ahajournals.orgelsevier.esrevistanefrologia.comrevistanefrologia.com
Diuretic and Natriuretic Effects and Contribution to Antihypertensive Action
(S)-Manidipine possesses diuretic and natriuretic properties that contribute to its blood pressure-lowering effects. researchgate.netdrugbank.com This is a result of its unique actions on the renal vasculature and tubules.
Augmentation of Diuresis and Natriuresis
Table 3: Renal Effects of (S)-Manidipine
| Renal Parameter | Effect of (S)-Manidipine | Underlying Mechanism |
|---|---|---|
| Diuresis | Increased researchgate.netnih.gov | Inhibition of water reabsorption in tubules e-lactancia.org |
| Natriuresis | Increased researchgate.netnih.gov | Inhibition of sodium reabsorption in tubules e-lactancia.org |
| Renal Blood Flow | Increased e-lactancia.org | Dilation of afferent and efferent arterioles researchgate.netncats.ionih.gove-lactancia.org |
| Intraglomerular Pressure | Reduced revistanefrologia.comelsevier.esrevistanefrologia.come-lactancia.orgrevistanefrologia.com | Balanced vasodilation of renal arterioles researchgate.netncats.ionih.gove-lactancia.org |
Inhibition of Tubular Reabsorption and Electrolyte Excretion (Calcium, Uric Acid, Sodium)
Furthermore, administration of manidipine (B393) is associated with an increase in the urinary excretion of both calcium (calciuresis) and uric acid. nih.gov The excretion of these two substances has been observed to be positively correlated with the urinary excretion of sodium, suggesting a common mechanism related to the inhibition of tubular reabsorption. nih.gov The increase in calciuresis may also be partly influenced by an increase in plasma parathyroid hormone. nih.gov This diuretic action, characterized by increased sodium, calcium, and uric acid excretion, is a distinct feature of manidipine's renal pharmacodynamics. nih.govnih.gov The drug's ability to block T-type calcium channels in the efferent glomerular arterioles is thought to contribute to these renal effects, improving glomerular pressure and function. revistanefrologia.comwjgnet.com
Table 1: Effects of (S)-Manidipine on Electrolyte Excretion
| Electrolyte | Effect on Urinary Excretion | Proposed Mechanism | Citation |
| Sodium | Increased (Natriuresis) | Inhibition of tubular reabsorption | nih.govdrugbank.com |
| Calcium | Increased (Calciuresis) | Inhibition of tubular reabsorption; Increased plasma parathyroid hormone | nih.gov |
| Uric Acid | Increased | Inhibition of tubular reabsorption | nih.gov |
Metabolic Effects and Pleiotropic Actions
Beyond its primary cardiovascular effects, (S)-manidipine exhibits several metabolic and pleiotropic actions that distinguish it from other calcium channel blockers. These effects are particularly relevant in patients with metabolic comorbidities.
Multiple studies have demonstrated that (S)-manidipine positively modulates insulin (B600854) sensitivity. In a comparative study with amlodipine involving hypertensive, non-diabetic patients with metabolic syndrome, manidipine significantly increased insulin sensitivity, whereas amlodipine did not show a similar effect. ecrjournal.com This improvement is often quantified by a significant reduction in the Homeostasis Model Assessment (HOMA) insulin resistance index. nih.govnih.gov For instance, the MARIMBA study reported that manidipine reduced the HOMA index by 21.3% (p=0.007), while the change with amlodipine was not statistically significant. nih.gov
The mechanism underlying this enhancement of insulin sensitivity is linked to the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). ecrjournal.comelsevier.es In-vitro experiments have shown that manidipine, unlike some other calcium channel blockers, activates PPAR-γ, a nuclear receptor highly expressed in adipose tissue that plays a key role in adipogenesis and improving insulin sensitivity. ecrjournal.comrevistanefrologia.com This activation is believed to mediate the observed clinical improvements in insulin resistance. ecrjournal.comelsevier.esahajournals.org
Corroborating its effects on insulin sensitivity, (S)-manidipine has been shown to significantly increase plasma levels of adiponectin. ecrjournal.comnih.gov Adiponectin is an adipokine secreted by adipose tissue that is associated with a lower risk of insulin resistance. ecrjournal.com In a study comparing manidipine and amlodipine, manidipine treatment resulted in a 32.9% increase in plasma adiponectin (p=0.011), an effect not observed with amlodipine. nih.govnih.gov
This increase in adiponectin is significantly correlated with the improvement in insulin sensitivity, as measured by the decrease in the HOMA index. ecrjournal.com The stimulation of adiponectin secretion is considered to be dependent on the PPAR-γ activation pathway, further linking manidipine's metabolic benefits to this specific molecular mechanism. ecrjournal.com
Table 2: Comparative Metabolic Effects of (S)-Manidipine vs. Amlodipine (MARIMBA Study)
| Parameter | (S)-Manidipine | Amlodipine | Citation |
| HOMA Insulin Resistance Index | -21.3% (p=0.007) | -8.3% (p=0.062) | nih.gov |
| Plasma Adiponectin | +32.9% (p=0.011) | No significant change | nih.gov |
| Plasma TNF-alpha | -37.1% (p=0.019) | No significant change | nih.gov |
In hypertensive patients with type 2 diabetes, (S)-manidipine has demonstrated metabolic neutrality, meaning it does not adversely affect glucose or lipid profiles. ecrjournal.comnih.gov A comparative study against the ACE inhibitor enalapril (B1671234) found that markers of glucose and lipid metabolism were not significantly modified by treatment with either manidipine or enalapril. capes.gov.brnih.gov
Specifically, studies have shown that manidipine treatment does not lead to significant alterations in fasting plasma glucose, glycosylated hemoglobin A1c (HbA1c), total cholesterol, HDL cholesterol, or triglycerides in patients with non-insulin-dependent diabetes mellitus. ecrjournal.comnih.gov This metabolic neutrality is a crucial advantage in the management of hypertensive patients who also have diabetes, ensuring that blood pressure control does not come at the expense of glycemic or lipid control. ecrjournal.comcapes.gov.br
Pharmacokinetic Profile of S Manidipine
Absorption Characteristics
Following oral administration, manidipine (B393) is rapidly absorbed from the gastrointestinal tract. mims.com In healthy fasting individuals, the median time to reach maximum plasma concentration (Tmax) is approximately 1.5 hours. drugbank.comnih.govmitotox.org Studies have shown that in the fed state, the Tmax of manidipine ranges from 1 to 4 hours. mims.comresearchgate.net A study involving 12 healthy male subjects who received a 20 mg tablet of manidipine found that the median Tmax was 1.5 hours and remained unchanged whether the drug was taken in a fasting state or after a standardized breakfast. nih.gov Another study reported that after oral administration, the peak concentration time is about 1 to 2 hours. ubm.ro
The presence of food in the gastrointestinal tract significantly influences the absorption of manidipine, leading to an increase in its maximum plasma concentration (Cmax). researchgate.nete-lactancia.org Administration with food has been shown to increase the Cmax by 1.3 to 1.6 times. drugbank.comnih.govmitotox.org In a study with 12 healthy male volunteers, food intake increased the peak plasma concentration from 6.2 ng/ml in the fasting state to 7.8 ng/ml, although this specific increase was not found to be statistically significant. nih.gov The enhanced absorption with food is attributed to the high lipophilicity of manidipine and a potential solubilization effect from food and bile secretions. nih.govscispace.com
A study investigating the effects of grapefruit juice, a known inhibitor of the metabolic enzyme CYP3A4, found a significant increase in the Cmax of both (S)-manidipine and its (R)-enantiomer. nih.gov Specifically, grapefruit juice increased the Cmax of (S)-manidipine by 2.4-fold. nih.govtottori-u.ac.jpnih.gov
Table 1: Effect of Food and Grapefruit Juice on (S)-Manidipine Cmax
| Condition | Fold Increase in Cmax | Reference |
| With Food | 1.3 - 1.6 | drugbank.comnih.govmitotox.org |
| With Grapefruit Juice | 2.4 | nih.govtottori-u.ac.jpnih.gov |
Distribution Characteristics
Manidipine exhibits a high degree of binding to human plasma proteins. drugbank.comnih.govechemi.com Research indicates that 99% of the drug is bound to plasma proteins. drugbank.comnih.govmitotox.orgresearchgate.netechemi.comresearchgate.net This extensive binding signifies that the drug is widely distributed throughout the tissues. mims.comresearchgate.net
Table 2: Plasma Protein Binding of Manidipine
| Compound | Plasma Protein Binding (%) | Reference |
| Manidipine | 99 | drugbank.comnih.govmitotox.orgresearchgate.netechemi.comresearchgate.net |
Biotransformation Pathways and Metabolite Formation
Manidipine undergoes extensive first-pass metabolism in the liver. researchgate.net The primary metabolic pathway for 1,4-dihydropyridine (B1200194) calcium antagonists like manidipine is the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) derivative, a reaction catalyzed by the cytochrome P450 (CYP) 3A4 isoform. drugbank.comresearchgate.net This extensive metabolism results in the formation of pyridine and diphenylmethane (B89790) derivatives. drugbank.comechemi.com
The metabolism of manidipine is stereoselective, a characteristic that can be altered by inhibitors of CYP3A4. nih.govnih.gov For instance, grapefruit juice, a known inhibitor of intestinal CYP3A4, has been shown to significantly affect the disposition of manidipine enantiomers. nih.govtottori-u.ac.jpnih.gov Studies have demonstrated that grapefruit juice alters the stereoselective metabolism of manidipine, indicating the significant role of CYP3A4 in its biotransformation. nih.govnih.gov It has also been noted that manidipine can act as a potent competitive reversible inhibitor of another cytochrome P450 enzyme, CYP2J2. doi.org
Formation of Pyridine and Diphenylmethane Derivatives
Manidipine undergoes extensive metabolism in the body, primarily facilitated by cytochrome P450 (CYP) enzymes. drugbank.comnih.gov A significant metabolic pathway involves the oxidation of the dihydropyridine ring, leading to the formation of its corresponding pyridine derivative. researchgate.netefpia.euinnovareacademics.in This process is a common degradation pathway for many dihydropyridine drugs and results in a loss of therapeutic activity. innovareacademics.in Another major route of metabolism for manidipine is the formation of diphenylmethane derivatives. drugbank.comnih.gov These metabolites are produced through cleavage of the molecule. drugbank.comnih.gov Urinary excretion data reveals that pyridine derivatives account for 4-7% of the administered dose, while diphenylmethane derivatives represent a more substantial portion, at 22-24%. drugbank.comnih.govechemi.com
Elimination Pathways
The elimination of manidipine from the body is a comprehensive process that primarily relies on its metabolic breakdown, with subsequent excretion of these metabolites through both fecal and urinary routes. drugbank.comresearchgate.netmims.com
Fecal and Urinary Excretion of Metabolites
Following oral administration, manidipine is extensively metabolized, and its byproducts are cleared from the system predominantly through the feces. drugbank.comresearchgate.netmims.com Approximately 63% of the metabolites are eliminated via this route. drugbank.comresearchgate.netmims.com A smaller but significant portion, around 31%, is excreted in the urine. drugbank.comresearchgate.netmims.com Unchanged manidipine is not found in the feces. nih.gov
Dose-Dependent Elimination Half-Life
The elimination half-life of manidipine, which is the time it takes for the concentration of the drug in the body to be reduced by half, exhibits a dose-dependent relationship. nih.govmitotox.org As the administered dose increases, the half-life is prolonged. nih.govmitotox.org For instance, single oral doses of 5 mg, 10 mg, and 20 mg have been shown to have mean terminal elimination half-lives of approximately 3.94 hours, 5.02 hours, and 7.95 hours, respectively. nih.govresearchgate.netmitotox.org
Table 1: Dose-Dependent Elimination Half-Life of Manidipine
| Dose (mg) | Elimination Half-Life (hours) |
| 5 | 3.94 |
| 10 | 5.02 |
| 20 | 7.95 |
This table illustrates the relationship between the administered dose of manidipine and its corresponding elimination half-life, based on available research data. nih.govresearchgate.netmitotox.org
Impact of Hepatic Impairment on Elimination Kinetics
Given that manidipine is extensively metabolized in the liver, any impairment in hepatic function can significantly alter its elimination kinetics. researchgate.nete-lactancia.orgnih.gov In individuals with mild hepatic impairment (Child-Pugh grade A), the pharmacokinetic profile of manidipine is not substantially different from that of healthy individuals. nih.govrxreasoner.com However, in patients with moderate to severe hepatic impairment (Child-Pugh grade B), a notable delay in elimination is observed. researchgate.netnih.gov This is characterized by significantly higher AUC (Area Under the Curve) and MRT (Mean Residence Time), indicating increased drug exposure and a slower clearance rate. nih.gov A trend towards a higher maximum plasma concentration (Cmax) is also seen in those with more severe liver dysfunction. nih.gov Consequently, while dose adjustments may not be necessary for mild hepatic impairment, they should be considered and tailored to the degree of liver dysfunction in patients with more significant impairment. nih.gov
Stereoselective Disposition and Metabolic Clearance of (S)- and (R)-Enantiomers
Manidipine is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers: (S)-manidipine and (R)-manidipine. conicet.gov.ar Research has shown that the disposition and metabolic clearance of these enantiomers are stereoselective. conicet.gov.arnih.gov
Following oral administration, plasma concentrations of the (S)-enantiomer are significantly higher than those of the (R)-enantiomer. conicet.gov.arnih.govnih.gov This is attributed to the stereoselective first-pass metabolism of the (R)-enantiomer in the liver, which is metabolized to a greater extent than the (S)-enantiomer. conicet.gov.ar The S/R ratio for the area under the plasma concentration-time curve (AUC) has been reported to be approximately 1.62. nih.govnih.gov
Pre Clinical and in Vitro/in Vivo Studies on S Manidipine
Cellular and Molecular Mechanisms
(S)-Manidipine is a dihydropyridine (B1217469) calcium channel antagonist that exhibits high selectivity for vascular smooth muscle cells. drugbank.comresearchgate.net Its primary mechanism of action involves the inhibition of calcium ion influx through L-type and T-type voltage-gated calcium channels. drugbank.compatsnap.comlktlabs.com This blockage of calcium entry prevents the contraction of vascular smooth muscle, leading to vasodilation. drugbank.compatsnap.com
The process of vascular smooth muscle contraction is initiated by the release of calcium from the sarcoplasmic reticulum, which then triggers the opening of voltage-dependent calcium channels and a subsequent influx of extracellular calcium. drugbank.com (S)-Manidipine binds to these channels, effectively blocking this influx and thereby inducing relaxation of the smooth muscle. drugbank.com Studies have shown that (S)-manidipine inhibits endothelin-1 (B181129) (ET-1)-induced increases in intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle A7r5 cells and glomerular mesangial cells. nih.gov The inhibition of the ET-1-induced [Ca2+]i increase was dose-dependent, with a median effective dose (ED50) of 10(-9) mol/L. nih.gov
In isolated dog femoral and portal veins, (S)-manidipine demonstrated an inhibitory effect on potassium-induced contractions with IC50 values of 24 nM and 2.1 nM, respectively. caymanchem.com This potent vasodilatory effect on arterioles reduces peripheral vascular resistance. patsnap.com
Endothelial dysfunction is a key factor in the development of atherosclerosis. researchgate.net Research indicates that (S)-manidipine has beneficial effects on endothelial function. In preliminary studies on smooth muscle cells, treatment with (S)-manidipine led to an increase in the gene expression of endothelial nitric oxide synthase (eNOS). elsevier.es Furthermore, in hypertensive rat aortas, (S)-manidipine was observed to normalize the reduced expression of both the eNOS gene and protein. revistanefrologia.com
The expression of eNOS is crucial for maintaining vascular health, as it produces nitric oxide (NO), a potent vasodilator and inhibitor of platelet aggregation, leukocyte adhesion, and smooth muscle cell proliferation. chapman.edu In response to various damaging stimuli, eNOS expression in cells treated with (S)-manidipine remained relatively stable compared to control cultures, suggesting a protective effect against endothelial dysfunction. elsevier.es When cells were treated with angiotensin II, a known vasoconstrictor that can decrease eNOS expression, the co-treatment with (S)-manidipine resulted in significantly greater eNOS expression compared to cells treated with angiotensin II alone. elsevier.esrevistanefrologia.com
(S)-Manidipine has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ). revistanefrologia.comrevistanefrologia.com PPAR-γ is a nuclear receptor that plays a significant role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. fu-berlin.de In studies using NIH-3T3 and 3T3-L1 adipocytes, treatment with (S)-manidipine led to an increased expression of PPAR-γ. revistanefrologia.comrevistanefrologia.comrevistanefrologia.com This effect was not observed with other calcium channel blockers like amlodipine (B1666008) or lercanidipine (B1674757). revistanefrologia.comrevistanefrologia.comrevistanefrologia.com
The activation of PPAR-γ by (S)-manidipine is suggested to be partial, approximately two-thirds of that achieved by the full PPAR-γ agonist pioglitazone. wjgnet.comecrjournal.com This partial activation may contribute to improved insulin sensitivity without the adverse effects associated with full agonists. wjgnet.com The activation of PPAR-γ is believed to be a key mechanism behind some of the metabolic benefits observed with (S)-manidipine treatment. ecrjournal.com
The activation of PPAR-γ by (S)-manidipine subsequently leads to the induction of adipocyte differentiation 2 (aP2) gene expression. revistanefrologia.comrevistanefrologia.comrevistanefrologia.com The aP2 gene, also known as fatty acid-binding protein 4 (FABP4), is a marker for adipogenesis and is involved in fatty acid uptake and metabolism. archivesofmedicalscience.comnih.gov
In studies on NIH-3T3 preadipocyte cells, exposure to (S)-manidipine resulted in a time-dependent activation of aP2 gene expression. elsevier.esrevistanefrologia.comrevistanefrologia.com This increase in aP2 expression is considered evidence of the induction of adipogenesis following the activation of PPAR-γ. revistanefrologia.comrevistanefrologia.comrevistanefrologia.com This suggests that (S)-manidipine may promote the formation of new, smaller adipocytes, which are more sensitive to insulin. elsevier.esrevistanefrologia.com
The mechanism by which (S)-manidipine influences adipocyte differentiation also involves the modulation of calreticulin (B1178941). elsevier.esrevistanefrologia.com Calreticulin is a calcium-binding protein located in the endoplasmic reticulum that acts as a negative regulator of adipogenesis. nih.govnih.gov It achieves this by inhibiting the transcriptional activity of PPAR-γ. revistanefrologia.comnih.govnih.gov
An increase in intracellular calcium has been shown to inhibit the differentiation of pre-adipocytes. revistanefrologia.comrevistanefrologia.com By blocking calcium entry into the cell, (S)-manidipine is thought to decrease the calcium concentration within the endoplasmic reticulum. elsevier.esrevistanefrologia.comrevistanefrologia.com This reduction in calcium levels leads to a decrease in the concentration of calreticulin, thereby relieving its inhibitory effect on PPAR-γ and promoting adipocyte differentiation. elsevier.esrevistanefrologia.comrevistanefrologia.com
Anti-Inflammatory Activities and Mechanisms
(S)-Manidipine has demonstrated anti-inflammatory properties in various in vitro models. lktlabs.comnih.gov In human endothelial cells and macrophages, (S)-manidipine was shown to reduce the secretion of pro-inflammatory cytokines. nih.gov
Specifically, in human endothelial cells, (S)-manidipine (1-5 µM) completely inhibited the production of interleukin-6 (IL-6) induced by acetylated LDL, oxidized LDL, or tumor necrosis factor-alpha (TNF-α). nih.gov It also reduced the TNF-α-induced secretion of interleukin-8 (IL-8) by approximately 40% at a concentration of 5 µM. nih.gov
In human macrophages (THP-1 cells), (S)-manidipine at 1 µM inhibited TNF-α-induced IL-6 secretion by 25%. nih.gov When stimulated with a combination of multiple cytokines, which induced a six-fold increase in IL-6 production, (S)-manidipine was able to reduce this inflammatory response by 30%. nih.gov
The anti-inflammatory mechanism of (S)-manidipine appears to involve the inhibition of NF-κB activation. nih.gov This effect is thought to be independent of its calcium channel blocking activity and may be related to the high lipophilicity and antioxidant properties of the compound. nih.gov By inhibiting NF-κB, (S)-manidipine can suppress the expression of various inflammatory mediators. researchgate.net
Table of Research Findings on (S)-Manidipine's Cellular and Molecular Mechanisms
| Mechanism | Cell/Tissue Model | Key Findings | References |
|---|---|---|---|
| Smooth Muscle Cell Calcium Influx Inhibition | Vascular smooth muscle A7r5 cells, Glomerular mesangial cells | Dose-dependent inhibition of ET-1-induced [Ca2+]i increase (ED50 = 10⁻⁹ mol/L). | nih.gov |
| Isolated dog femoral and portal veins | Inhibition of potassium-induced contraction (IC50 = 24 nM and 2.1 nM, respectively). | caymanchem.com | |
| eNOS Gene Expression | Smooth muscle cells, Hypertensive rat aorta | Increased eNOS gene expression; normalized reduced eNOS expression. | elsevier.esrevistanefrologia.com |
| PPAR-γ Expression | NIH-3T3 and 3T3-L1 adipocytes | Increased expression of PPAR-γ. | revistanefrologia.comrevistanefrologia.comrevistanefrologia.com |
| aP2 Gene Expression | NIH-3T3 preadipocyte cells | Time-dependent activation of aP2 gene expression. | elsevier.esrevistanefrologia.comrevistanefrologia.com |
| Calreticulin Modulation | Theoretical model based on experimental observations | Reduces intracellular calcium, leading to decreased calreticulin and enhanced adipocyte differentiation. | elsevier.esrevistanefrologia.comrevistanefrologia.com |
| Anti-Inflammatory Activity | Human endothelial cells | Complete inhibition of induced IL-6 production; ~40% reduction in induced IL-8 secretion. | nih.gov |
Table of Compound Names
| Compound Name |
|---|
| (S)-Manidipine |
| Amlodipine |
| Angiotensin II |
| Endothelin-1 |
| Lercanidipine |
Antioxidative Stress Mechanisms
(S)-Manidipine has demonstrated notable antioxidative properties in preclinical models. These effects are attributed to its ability to modulate key enzymes involved in oxidative stress pathways.
In a study involving NG-nitro-L-arginine methyl ester (L-NAME)-induced hypertensive rats, manidipine (B393) treatment was found to normalize the decreased gene and protein expression of endothelial nitric oxide synthase (eNOS). researchgate.net Concurrently, it attenuated the overexpression of NADPH oxidase mRNA, a primary source of reactive oxygen species in the vascular wall. researchgate.net This suggests that manidipine acts as an antioxidant by suppressing the major enzymatic source of oxidative stress. researchgate.net
Further investigations have revealed that manidipine can decrease the production of p22phox, a critical subunit of the NAD(P)H oxidase system responsible for generating superoxide (B77818) anions. nih.gov In human monocytes, manidipine dose-dependently decreased p22phox mRNA production. nih.gov In contrast, manidipine was shown to increase the gene and protein expression of heme oxygenase-1 (HO-1), an enzyme with protective effects against oxidative stress. nih.gov This dual action of reducing a key component of ROS-producing enzymes while upregulating a protective enzyme highlights a significant mechanism of its antioxidative effect. nih.gov
The antioxidant effects of manidipine appear to be a specific characteristic of the drug, as comparable effects on HO-1 expression were not observed with the ACE inhibitor captopril (B1668294) or another calcium channel blocker, nifedipine (B1678770). nih.gov
Table 1: Effect of Manidipine on Oxidative Stress-Related Gene Expression in Human Monocytes
| Treatment | Target Gene | Effect on mRNA Production |
| Manidipine | p22phox | Decreased |
| Manidipine | Heme Oxygenase-1 (HO-1) | Increased |
| Captopril | p22phox | Decreased |
| Captopril | Heme Oxygenase-1 (HO-1) | No significant effect |
| Nifedipine | p22phox | No significant effect |
| Nifedipine | Heme Oxygenase-1 (HO-1) | No significant effect |
This table summarizes the differential effects of Manidipine compared to other antihypertensive agents on key genes involved in oxidative stress.
Modulation of Cytokine Gene Transcription in Mesangial Cells
(S)-Manidipine has been shown to modulate the transcription of cytokine genes in human mesangial cells, which are implicated in inflammatory processes associated with glomerular diseases. nih.govnih.govpnas.org In studies where these cells were stimulated with platelet-derived growth factor (PDGF) BB isomer, manidipine exhibited a dual regulatory effect on cytokine gene expression. nih.govnih.govpnas.orgselleckchem.comselleckchem.com
Specifically, manidipine inhibited the transcription of messenger RNA (mRNA) for interleukin-1 beta (IL-1β) and granulocyte/monocyte colony-stimulating factor (GM-CSF). nih.govnih.govpnas.orgmedchemexpress.com Conversely, it enhanced the transcription of mRNA for interleukin-6 (IL-6). nih.govnih.govmedchemexpress.com This modulation of cytokine genes, which are key mediators of inflammation, occurs at nanomolar concentrations of manidipine. nih.govnih.govpnas.org
Additionally, manidipine was found to inhibit the induction of transcription for other important genes involved in cell signaling and cholesterol biosynthesis, such as c-fos, c-jun, and 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govnih.govpnas.org These findings suggest that manidipine can influence the inflammatory responses in mesangial cells at concentrations that are pharmacologically relevant and lower than those required for its vasodilatory effects. nih.govnih.govpnas.org
Table 2: Effect of (S)-Manidipine on Gene Transcription in PDGF-Stimulated Human Mesangial Cells
| Gene | Effect of (S)-Manidipine |
| Interleukin-1 beta (IL-1β) mRNA | Inhibited |
| Granulocyte/Monocyte Colony-Stimulating Factor (GM-CSF) mRNA | Inhibited |
| Interleukin-6 (IL-6) mRNA | Enhanced |
| c-fos | Inhibited |
| c-jun | Inhibited |
| 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase | Inhibited |
Inhibition of Endothelin-1 Induced Signaling Pathways
(S)-Manidipine has been identified as a potent inhibitor of signaling pathways induced by endothelin-1 (ET-1), a powerful vasoconstrictor. selleckchem.comselleckchem.comnih.gov In both vascular smooth muscle cells (A7r5 cells) and glomerular mesangial cells, ET-1 induces a dose-dependent, biphasic increase in intracellular calcium concentration ([Ca2+]i). nih.gov Manidipine effectively inhibits this ET-1-induced [Ca2+]i increase by reducing both the initial transient and the subsequent sustained calcium increments. selleckchem.comselleckchem.comnih.gov This inhibitory action is dose-dependent, with a median effective dose (ED50) of 10⁻⁹ mol/L, and requires a preincubation period of 20 minutes to achieve its maximal effect. nih.gov
Interestingly, while inhibiting calcium signaling, manidipine at a concentration of 10⁻⁵ mol/L was found to potentiate the ET-1-induced expression of the immediate-early genes c-fos and c-jun in A7r5 cells. nih.gov This potentiating effect became apparent 30 minutes after the addition of manidipine and persisted for 15 hours. nih.gov On its own, manidipine had no discernible effect on the steady-state mRNA levels of c-fos but did induce c-jun expression, albeit with much lower potency, starting at 60 minutes. nih.gov These findings indicate that manidipine has multifaceted effects on ET-1-induced signaling, acting as a potent inhibitor of calcium signaling while also modulating the expression of genes involved in cellular responses. selleckchem.comnih.gov
Table 3: Effects of (S)-Manidipine on Endothelin-1 (ET-1) Induced Signaling
| Parameter | Cell Type | Effect of (S)-Manidipine on ET-1 Induced Response |
| Intracellular Calcium ([Ca2+]i) Increase | A7r5 cells, Glomerular Mesangial Cells | Inhibition |
| c-fos Expression | A7r5 cells | Potentiation |
| c-jun Expression | A7r5 cells | Potentiation |
Clinical Research on S Manidipine Efficacy
Antihypertensive Efficacy in Essential Hypertension
Clinical trials have demonstrated the potent antihypertensive effects of (S)-Manidipine in patients with essential hypertension.
Reduction of Clinic and Ambulatory Systolic and Diastolic Blood Pressure
Research consistently shows that (S)-Manidipine significantly reduces both clinic and 24-hour ambulatory blood pressure. nih.govresearchgate.net In a double-blind, randomized, placebo-controlled study, (S)-Manidipine administered once daily for four weeks led to a dose-dependent reduction in 24-hour, daytime, and nighttime ambulatory blood pressure. nih.gov Another study in very elderly hypertensive patients (mean age 81.8 years) showed that (S)-Manidipine significantly lowered both casual and ambulatory systolic and diastolic blood pressure after 8 weeks of treatment. nih.gov
One comparative trial found that (S)-Manidipine was as effective as enalapril (B1671234) in reducing office systolic and diastolic blood pressure in hypertensive patients with type 2 diabetes. nih.gov Specifically, after 24 weeks, the office blood pressure reductions were 16/13 mmHg for (S)-Manidipine and 15/13 mmHg for enalapril. nih.gov Similarly, a study comparing (S)-Manidipine to nifedipine (B1678770) in patients with chronic renal failure reported significant reductions in both systolic and diastolic blood pressure for both treatments. tandfonline.comtandfonline.com
| Study | Patient Population | Treatment | Duration | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| Fogari et al. | Mild to moderate essential hypertension | (S)-Manidipine (10, 20, 40 mg) | 4 weeks | Dose-dependent reduction | Dose-dependent reduction |
| Mancia et al. | Hypertension with Type 2 Diabetes | (S)-Manidipine (10-20 mg) | 24 weeks | 16 | 13 |
| Mancia et al. | Hypertension with Type 2 Diabetes | Enalapril (10-20 mg) | 24 weeks | 15 | 13 |
| Santoro et al. | Hypertension with Chronic Renal Failure | (S)-Manidipine (20 mg) | 3 months | Significant reduction | Significant reduction |
| Santoro et al. | Hypertension with Chronic Renal Failure | Nifedipine (60 mg) | 3 months | Significant reduction | Significant reduction |
Maintenance of 24-hour Blood Pressure Control
A key feature of (S)-Manidipine is its ability to provide sustained 24-hour blood pressure control with once-daily administration. nih.govecrjournal.com This is supported by studies using ambulatory blood pressure monitoring (ABPM), which have shown a consistent antihypertensive effect throughout the entire 24-hour dosing interval. nih.govnih.gov The trough-to-peak ratio, a measure of the duration of a drug's antihypertensive effect, has been reported to be greater than 50% for both systolic and diastolic blood pressure across different dosages of (S)-Manidipine. researchgate.netnih.gov This indicates a smooth and sustained blood pressure-lowering effect, avoiding large fluctuations. nih.gov
Preservation of Circadian Blood Pressure Rhythm
The natural circadian rhythm of blood pressure involves a dip during the night. mdpi.combohrium.com Clinical studies have shown that (S)-Manidipine effectively lowers blood pressure over a 24-hour period without disrupting this normal physiological pattern. nih.govresearchgate.nettandfonline.com One study specifically examining the 24-hour blood pressure response found that (S)-Manidipine significantly decreased mean systolic and diastolic blood pressure during the entire 24-hour period, as well as during daytime and nighttime, without altering the circadian amplitude or acrophase of blood pressure. nih.gov Another investigation concluded that once-daily administration of (S)-Manidipine provides a stable antihypertensive effect over 24 hours without affecting the diurnal variation of arterial pressure. nih.gov
Efficacy in Specific Patient Populations
(S)-Manidipine has also been evaluated for its effectiveness in hypertensive patients with common comorbidities.
Hypertensive Patients with Type 2 Diabetes Mellitus
In hypertensive patients with type 2 diabetes, (S)-Manidipine has demonstrated effective blood pressure reduction without negatively impacting metabolic parameters. ecrjournal.comnih.govdrugsincontext.com A randomized trial comparing (S)-Manidipine with enalapril in this patient population found that both drugs produced similar and significant reductions in office and 24-hour ambulatory blood pressure. nih.gov Importantly, markers of glucose and lipid metabolism were not significantly modified by treatment with (S)-Manidipine. nih.gov Another study, the AMANDHA study, showed that adding (S)-Manidipine to the treatment of diabetic patients with uncontrolled hypertension and microalbuminuria resulted in a significant reduction in urinary albumin excretion compared to the addition of amlodipine (B1666008), despite similar blood pressure reductions. nih.govresearchgate.net
| Study | Comparison | Key Finding |
| Mancia et al. | (S)-Manidipine vs. Enalapril | Similar significant reductions in office and 24-hour ambulatory blood pressure. No significant changes in glucose or lipid metabolism with (S)-Manidipine. |
| AMANDHA Study | Add-on (S)-Manidipine vs. Add-on Amlodipine | (S)-Manidipine led to a greater reduction in urinary albumin excretion despite similar blood pressure control. |
| DEMAND Trial | (S)-Manidipine/Delapril (B1670214) vs. Delapril vs. Placebo | Combined therapy with (S)-Manidipine and delapril did not significantly slow GFR decline but did improve cardiovascular outcomes and insulin (B600854) sensitivity. nih.gov |
Hypertensive Patients with Renal Impairment and Chronic Kidney Disease
(S)-Manidipine has been shown to be an effective and well-tolerated antihypertensive agent in patients with renal impairment. tandfonline.comnih.gov A multicenter trial involving hypertensive patients with serum creatinine (B1669602) levels between 1.4 and 5 mg/dl concluded that (S)-Manidipine effectively controlled blood pressure in this population. nih.gov In a comparative study with nifedipine in patients with chronic renal failure, (S)-Manidipine was found to be equally effective in reducing blood pressure. tandfonline.comtandfonline.com Furthermore, this study suggested that (S)-Manidipine might have a more favorable effect on renal function, as evidenced by a significant increase in creatinine clearance and a decrease in serum creatinine levels in the (S)-Manidipine group. tandfonline.comtandfonline.com Another study comparing (S)-Manidipine to enalapril in patients with non-diabetic chronic kidney disease found that both treatments were equally effective in reducing the rate of chronic renal failure progression. researchgate.netnih.gov
| Study | Patient Population | Comparison | Key Findings on Renal Parameters |
| Santoro et al. | Hypertension with Chronic Renal Failure | (S)-Manidipine vs. Nifedipine | (S)-Manidipine group showed a significant increase in creatinine clearance and a decrease in serum creatinine. Proteinuria did not significantly change with (S)-Manidipine but increased with nifedipine. tandfonline.comtandfonline.com |
| Del Vecchio et al. | Non-diabetic Chronic Kidney Disease | (S)-Manidipine vs. Enalapril | Both treatments were equally effective in slowing the progression of chronic renal failure. Enalapril showed a better antiproteinuric response. researchgate.netnih.gov |
| AMANDHA Study (Post-hoc analysis) | Type 2 Diabetes with Microalbuminuria | (S)-Manidipine vs. Amlodipine | After two years, the loss of glomerular filtration rate (GFR) was lower with (S)-Manidipine. endocrine-abstracts.org |
Microalbuminuric Hypertensive Patients
(S)-Manidipine has demonstrated significant efficacy in reducing microalbuminuria in hypertensive patients, a key indicator of renal damage and cardiovascular risk. Clinical studies have shown that its effect on urinary albumin excretion (UAE) can be more pronounced than that of other antihypertensive agents, even with similar blood pressure reduction.
In a study involving patients with type 2 diabetes, uncontrolled hypertension, and microalbuminuria who were already receiving treatment with an ACE inhibitor or an ARB, the addition of manidipine (B393) led to a significantly greater reduction in albumin excretion compared to the addition of amlodipine ecrjournal.com. The AMANDHA study, which compared add-on manidipine to amlodipine in diabetic patients with hypertension and microalbuminuria despite full-dose renin-angiotensin system (RAS) blockade, found that manidipine reduced UAE by 65.5% at 6 months, whereas amlodipine reduced it by 20% nih.govtandfonline.com. This superior effect was sustained, with reductions of 62.7% for manidipine versus 16.6% for amlodipine at the end of an 18-month extension phase nih.govtandfonline.com.
Another study focused on hypertensive patients with persistent albuminuria despite full-dose treatment with a RAS blocker. After 24 weeks, the addition of manidipine resulted in a 45% reduction in UAE, an effect that appeared to be independent of the degree of blood pressure reduction or changes in the estimated glomerular filtration rate nih.gov. Similarly, a 6-month study involving 283 non-diabetic hypertensive patients with microalbuminuria found that adding manidipine to their existing regimen decreased the mean albumin excretion rate by 24%, from 182 mg/dL to 138 mg/dL researchgate.net. In a study specifically on hypertensive patients aged 70 or older, manidipine treatment was associated with a reduction in the prevalence of microalbuminuria from 27.1% to 8.3% over six months tandfonline.comresearchgate.net.
These findings suggest that manidipine provides renal protection that extends beyond its blood pressure-lowering effects nih.gov.
Table 1: Effect of (S)-Manidipine on Urinary Albumin Excretion (UAE) in Microalbuminuric Hypertensive Patients
| Study | Patient Population | Treatment Comparison/Addition | Duration | Key Finding on UAE Reduction |
|---|---|---|---|---|
| AMANDHA Study nih.govtandfonline.com | Diabetic, hypertensive, microalbuminuria, on RAS blockers | Add-on Manidipine vs. Add-on Amlodipine | 6 Months | 65.5% reduction with Manidipine vs. 20% with Amlodipine |
| AMANDHA Extension nih.govtandfonline.com | Diabetic, hypertensive, microalbuminuria, on RAS blockers | Add-on Manidipine vs. Add-on Amlodipine | 24 Months Total | 62.7% reduction with Manidipine vs. 16.6% with Amlodipine |
| Galceran J, et al. nih.gov | Hypertensive, persistent albuminuria, on RAS blockers | Add-on Manidipine | 24 Weeks | 45% reduction from baseline |
| Unnamed Study researchgate.net | Non-diabetic, hypertensive, microalbuminuria | Add-on Manidipine | 6 Months | 24% reduction in mean albumin excretion rate |
Patients with Metabolic Syndrome and Impaired Fasting Glucose
(S)-Manidipine has shown beneficial effects on metabolic parameters in hypertensive patients with metabolic syndrome and impaired fasting glucose, distinguishing it from other calcium channel blockers.
A three-month study compared the metabolic effects of manidipine and amlodipine in non-diabetic hypertensive patients with metabolic syndrome and impaired fasting glucose ecrjournal.com. While both drugs achieved similar reductions in blood pressure, only manidipine significantly increased insulin sensitivity and plasma adiponectin levels ecrjournal.com. The increase in insulin sensitivity has been linked to the stimulation of adiponectin secretion and potential activation of peroxisome proliferator-activated receptor (PPAR)-γ ecrjournal.com.
In a multicenter, double-blind trial comparing manidipine and enalapril in patients with type 2 diabetes and hypertension over 24 weeks, significant reductions in HbA1c (from 6.7% to 6.2%) and blood glucose concentrations (from 152 to 143 mg/dL) were observed exclusively in the manidipine group nih.gov. This suggests a positive impact on glycemic control. Furthermore, in the AMANDHA study, it was noted that patients treated with manidipine required fewer insulinizations and smaller changes in insulin dosage compared to those on amlodipine, despite similar blood pressure control nih.gov. These findings highlight manidipine's favorable metabolic profile in patient populations at high cardiovascular risk ecrjournal.comnih.gov.
Table 2: Metabolic Effects of (S)-Manidipine in Patients with Metabolic Syndrome
| Study | Patient Population | Treatment Comparison | Duration | Key Metabolic Findings |
|---|---|---|---|---|
| Unnamed Study ecrjournal.com | Hypertensive, non-diabetic, metabolic syndrome, impaired fasting glucose | Manidipine vs. Amlodipine | 3 Months | Manidipine significantly increased insulin sensitivity and plasma adiponectin; Amlodipine did not. |
| Multicenter Trial nih.gov | Hypertensive, Type 2 Diabetes | Manidipine vs. Enalapril | 24 Weeks | Manidipine group showed significant reductions in HbA1c (6.7% to 6.2%) and blood glucose (152 to 143 mg/dL). |
Efficacy in Elderly Hypertensive Patients
Clinical research has established (S)-Manidipine as an effective and well-tolerated antihypertensive agent for elderly patients.
A 6-month study involving 48 hypertensive patients with a mean age of 80.5 years demonstrated the efficacy of manidipine tandfonline.comresearchgate.net. Treatment was associated with a significant decrease in mean blood pressure, from 163.3/88.8 mmHg at baseline to 147.8/80.3 mmHg tandfonline.comresearchgate.net. The majority of these patients were over 75 years old, and a significant portion were over 80, indicating the drug's effectiveness in a poorly controlled, very elderly population tandfonline.comresearchgate.net.
Long-term trials have shown that the blood pressure-lowering effects of manidipine are maintained for up to three years in elderly patients with mild to moderate essential hypertension nih.govresearchgate.net. Comparative studies have found that manidipine's capacity to lower blood pressure is similar to that of other calcium antagonists like amlodipine nih.gov. The MAISH study, which focused on elderly patients with isolated systolic hypertension, further supports its efficacy in this demographic nih.gov.
Table 3: Efficacy of (S)-Manidipine in Elderly Hypertensive Patients
| Study | Number of Patients | Mean Age (years) | Duration | Mean Blood Pressure Reduction (mmHg) |
|---|---|---|---|---|
| Unnamed Study tandfonline.comresearchgate.net | 48 | 80.5 | 6 Months | From 163.3/88.8 to 147.8/80.3 |
Efficacy in Isolated Systolic Hypertension
(S)-Manidipine has proven effective in managing isolated systolic hypertension (ISH), a common condition in the elderly population characterized by elevated systolic blood pressure nih.gov.
The Manidipine versus Amlodipine in Isolated Systolic Hypertension (MAISH) study was a European, randomized, double-blind trial involving 195 patients aged 60 years or older with ISH nih.govnih.gov. Over a three-month period, the antihypertensive effect of manidipine was compared to that of amlodipine ecrjournal.comnih.gov. At the end of the trial, both treatments showed similar efficacy. A response, defined as a reduction in sitting systolic blood pressure (SBP) of ≥15 mmHg, was achieved in 76% of patients in the manidipine group and 72% in the amlodipine group ecrjournal.comnih.gov.
The mean reduction in sitting SBP was 19.5 mmHg for manidipine and 18.4 mmHg for amlodipine ecrjournal.comnih.gov. Normalization of SBP to ≤140 mmHg was achieved in 52% of the manidipine group and 51% of the amlodipine group nih.gov. Importantly, these significant reductions in systolic pressure did not cause clinically significant or harmful alterations in diastolic blood pressure ecrjournal.com. This demonstrates that manidipine is an effective option for treating ISH in elderly patients, with an efficacy comparable to that of amlodipine nih.gov.
Table 4: Efficacy of (S)-Manidipine in Isolated Systolic Hypertension (MAISH Study)
| Parameter | Manidipine Group | Amlodipine Group |
|---|---|---|
| Patients with ≥15 mmHg SBP Reduction nih.gov | 76% | 72% |
| Patients with Normalized SBP (≤140 mmHg) nih.gov | 52% | 51% |
Comparative Clinical Studies of S Manidipine
Comparison with Other Dihydropyridine (B1217469) Calcium Channel Blockers
(S)-Manidipine has been compared with several other dihydropyridine CCBs, including amlodipine (B1666008), nifedipine (B1678770), lercanidipine (B1674757), and others, to assess its relative performance in managing hypertension and associated conditions.
Amlodipine
Comparative studies between (S)-manidipine and amlodipine have explored various clinical endpoints, including antihypertensive efficacy, metabolic effects, renal protection, and adverse event profiles.
Efficacy: Multiple randomized controlled trials have demonstrated that (S)-manidipine and amlodipine have statistically equivalent efficacy in reducing both systolic and diastolic blood pressure. chula.ac.thtandfonline.com A meta-analysis of four high-quality randomized controlled trials involving 838 patients confirmed this, showing no significant difference in the blood pressure-lowering effects of the two drugs. tandfonline.com Both agents have shown similar efficacy in various patient populations, including those with essential hypertension, isolated systolic hypertension, and hypertension with type 2 diabetes mellitus. ecrjournal.comresearchgate.netresearchgate.net
Metabolic Effects: (S)-Manidipine has demonstrated potential advantages over amlodipine regarding metabolic parameters. In hypertensive patients with metabolic syndrome and impaired fasting glucose, (S)-manidipine, unlike amlodipine, has been shown to significantly increase insulin (B600854) sensitivity and plasma adiponectin levels. ecrjournal.comrevistanefrologia.com The MARIMBA study, which compared the effects of (S)-manidipine and amlodipine in non-diabetic patients with metabolic syndrome, found that while both drugs similarly reduced blood pressure and C-reactive protein levels, only (S)-manidipine significantly decreased albuminuria and insulin resistance. revistanefrologia.comrevistanefrologia.com Some research suggests that (S)-manidipine, but not amlodipine, activates PPAR-γ, a mechanism that could explain the observed improvements in insulin sensitivity. revistanefrologia.comrevistanefrologia.com
Renal Effects: Several studies suggest that (S)-manidipine may offer superior renal protection compared to amlodipine. In a study of hypertensive patients with type 2 diabetes and microalbuminuria, (S)-manidipine as an add-on therapy to a renin-angiotensin system (RAS) inhibitor was associated with a significantly greater reduction in albumin excretion than amlodipine. ecrjournal.com The AMANDHA study also indicated that the addition of (S)-manidipine led to a better reversion rate to normoalbuminuria compared to amlodipine. chula.ac.th Furthermore, in contrast to amlodipine which can increase glomerular pressure, (S)-manidipine has been shown to not significantly alter it, and may even reduce it, potentially through vasodilation of both afferent and efferent glomerular arterioles. wjgnet.comnih.gov This differing effect on intrarenal hemodynamics may contribute to the observed differences in their effects on albuminuria. nih.gov
| Parameter | (S)-Manidipine | Amlodipine | Key Findings |
|---|---|---|---|
| Efficacy (Blood Pressure Reduction) | Equivalent to Amlodipine | Equivalent to (S)-Manidipine | Statistically equivalent efficacy in reducing systolic and diastolic blood pressure. chula.ac.thtandfonline.com |
| Insulin Sensitivity | Significantly increased | No significant effect | (S)-Manidipine improved insulin sensitivity in patients with metabolic syndrome. ecrjournal.comrevistanefrologia.com |
| Albuminuria | Significantly reduced | No significant reduction or increase | (S)-Manidipine showed a greater reduction in albumin excretion, particularly as an add-on therapy. ecrjournal.comrevistanefrologia.comrevistanefrologia.com |
| Glomerular Pressure | No significant increase, may decrease | Increased | (S)-Manidipine has a more favorable effect on intrarenal hemodynamics. nih.gov |
| Ankle Edema | Lower incidence | Higher incidence | Consistently lower risk of ankle edema with (S)-Manidipine. tandfonline.comecrjournal.comresearchgate.net |
Nifedipine
Comparisons between (S)-manidipine and nifedipine have primarily focused on their effects on renal function and proteinuria in patients with chronic renal failure.
Renal Function and Proteinuria Changes: In a multicenter, randomized controlled trial involving hypertensive patients with chronic renal failure, both (S)-manidipine and nifedipine effectively reduced blood pressure. tandfonline.comnih.gov However, their effects on renal parameters differed significantly. The (S)-manidipine group showed a significant increase in creatinine (B1669602) blood levels and creatinine clearance. tandfonline.comnih.gov Crucially, proteinuria did not significantly change in the (S)-manidipine group, whereas it significantly increased in the nifedipine group. tandfonline.comnih.gov These findings suggest that (S)-manidipine may have a more favorable profile for renal function compared to nifedipine in this patient population. tandfonline.comnih.gov
| Parameter | (S)-Manidipine | Nifedipine | Key Findings |
|---|---|---|---|
| Blood Pressure Reduction | Effective | Effective | Both drugs significantly reduced blood pressure. tandfonline.comnih.gov |
| Creatinine Clearance | Significantly increased | Not specified | (S)-Manidipine improved creatinine clearance. tandfonline.comnih.gov |
| Proteinuria | No significant change | Significantly increased | (S)-Manidipine did not worsen proteinuria, unlike nifedipine. tandfonline.comnih.gov |
Lercanidipine
(S)-Manidipine and lercanidipine, both being third-generation dihydropyridine CCBs, have been compared for their antihypertensive efficacy, metabolic effects, and tolerability.
Blood Pressure Normalization Rates, Insulin Resistance, and Tolerability: Both (S)-manidipine and lercanidipine are effective in reducing blood pressure, with some studies suggesting equipotent effects. researchgate.netnih.gov However, one study found that a significantly higher percentage of patients treated with (S)-manidipine achieved blood pressure normalization compared to those on lercanidipine. researchgate.netresearchgate.net In terms of metabolic effects, (S)-manidipine has been shown to be more effective in reducing insulin resistance in obese and hypertensive patients compared to lercanidipine. revistanefrologia.comelsevier.es Regarding tolerability, while both drugs can cause ankle edema, some studies suggest that it is less pronounced with (S)-manidipine, potentially due to its greater postcapillary dilatation. researchgate.netnih.gov A meta-analysis comparing lercanidipine to other second-generation lipophilic CCBs, including (S)-manidipine, found no statistically significant difference in the frequency of peripheral edema, flushing, or headache. nih.govresearchgate.netkmchealthcare.com
| Parameter | (S)-Manidipine | Lercanidipine | Key Findings |
|---|---|---|---|
| Blood Pressure Normalization | Higher rates in some studies | Lower rates in some studies | (S)-Manidipine may lead to higher normalization rates. researchgate.netresearchgate.net |
| Insulin Resistance | More effective in reducing | Less effective in reducing | (S)-Manidipine showed greater improvement in insulin resistance in obese hypertensive patients. revistanefrologia.comelsevier.es |
| Ankle Edema | Less pronounced in some studies | More pronounced in some studies | Tolerability profiles are generally similar, though some evidence favors (S)-Manidipine. researchgate.netnih.govnih.govresearchgate.net |
Other Agents (Felodipine, Nicardipine, Nisoldipine (B1678946), Lacidipine)
(S)-Manidipine has demonstrated a blood pressure-lowering capacity similar to that of other dihydropyridine CCBs such as felodipine, nicardipine, and lacidipine (B1674219) in patients with essential hypertension. researchgate.netresearchgate.net Like other third-generation CCBs such as lacidipine, (S)-manidipine is associated with a lower incidence of ankle edema compared to older agents. medscape.com The vasoselective nature of (S)-manidipine has been shown to be greater than that of nisoldipine and nicardipine, with less in vitro negative inotropic activity. researchgate.net
Comparison with Angiotensin-Converting Enzyme Inhibitors (ACEIs) and Angiotensin Receptor Blockers (ARBs)
(S)-Manidipine has also been compared with drugs that inhibit the renin-angiotensin system, such as the ACE inhibitor enalapril (B1671234).
Enalapril
Studies comparing (S)-manidipine with enalapril have provided insights into their relative effects on blood pressure control and the progression of chronic renal failure.
Chronic Renal Failure Progression and Blood Pressure Reduction: In hypertensive patients with type 2 diabetes, (S)-manidipine and enalapril have been shown to produce similar reductions in both office and 24-hour ambulatory blood pressure. researchgate.netcapes.gov.br A study in patients with chronic renal disease secondary to primary renoparenchymal disease found no significant difference in the rate of renal function decline between the (S)-manidipine and enalapril groups. tandfonline.comtandfonline.comresearchgate.net However, in this study, proteinuria remained unchanged with (S)-manidipine but decreased significantly with enalapril. tandfonline.comtandfonline.comresearchgate.net Despite this difference in antiproteinuric effect, both treatments were considered equally effective in slowing the progression of chronic renal failure in patients without glomerular disease. researchgate.net In another study involving hypertensive patients with type 2 diabetes and microalbuminuria, both (S)-manidipine and lisinopril (B193118) (another ACEI) significantly reduced the albumin excretion rate, though the effect was more pronounced with lisinopril. tandfonline.comtandfonline.com
| Parameter | (S)-Manidipine | Enalapril | Key Findings |
|---|---|---|---|
| Blood Pressure Reduction | Similar to Enalapril | Similar to (S)-Manidipine | Both agents provide comparable blood pressure control in hypertensive diabetic patients. researchgate.netcapes.gov.br |
| Chronic Renal Failure Progression | Similar rate of decline to Enalapril | Similar rate of decline to (S)-Manidipine | No significant difference in the rate of renal function decline in patients with non-glomerular chronic kidney disease. tandfonline.comtandfonline.comresearchgate.net |
| Proteinuria | Unchanged | Significantly decreased | Enalapril demonstrated a superior antiproteinuric effect. tandfonline.comtandfonline.comresearchgate.net |
Lisinopril (e.g., Albumin Excretion Rate)
The renal-protective effects of (S)-manidipine have been evaluated in comparative studies, particularly in patient populations at high risk for nephropathy, such as those with type 2 diabetes. A notable open-label, randomized, parallel-group study compared the long-term effects of (S)-manidipine and the ACE inhibitor lisinopril on the albumin excretion rate (AER) in hypertensive patients with type 2 diabetes and microalbuminuria. nih.gov
Over a 24-month period, both (S)-manidipine and lisinopril demonstrated a significant reduction in AER from baseline. nih.gov However, the magnitude of this reduction was more pronounced with lisinopril. nih.gov At the 24-week mark, the mean reduction in AER with lisinopril was -37.2 mg/24h, compared to -29.9 mg/24h with (S)-manidipine. nih.gov The onset of a significant decrease in AER was also observed earlier in the lisinopril group (at 3 months) compared to the (S)-manidipine group (at 6 months). nih.gov Despite the differences in their effects on AER, both treatments achieved similar and significant reductions in both systolic and diastolic blood pressure over the course of the study. nih.gov
Comparative Effects of (S)-Manidipine and Lisinopril on Albumin Excretion Rate (AER) in Hypertensive Patients with Type 2 Diabetes and Microalbuminuria
| Parameter | (S)-Manidipine | Lisinopril | Time Point | Source |
|---|---|---|---|---|
| Mean AER Reduction (mg/24h) | -29.9 | -37.2 | 24 weeks | nih.gov |
| Onset of Significant AER Reduction | 6 months | 3 months | - | nih.gov |
| Mean SBP Reduction (mmHg) | -22.3 | -21.4 | 24 months | nih.gov |
| Mean DBP Reduction (mmHg) | -15.5 | -15.7 | 24 months | nih.gov |
Combination Therapies Involving (S)-Manidipine
Fixed-Dose Combination with Delapril (B1670214) and its Enhanced Antihypertensive Efficacy
The rationale for combining (S)-manidipine with an ACE inhibitor like delapril stems from their complementary mechanisms of action, which can lead to a more potent antihypertensive effect. nih.govdovepress.com Clinical trials have consistently demonstrated that the fixed-dose combination of (S)-manidipine and delapril provides superior blood pressure control compared to monotherapy with either agent. nih.gov
The enhanced efficacy of the fixed-dose combination is also evident in patients who have not responded to monotherapy. researchgate.netnih.gov In such cases, switching to the combination of (S)-manidipine and delapril has been shown to produce an average reduction in SBP and DBP of approximately 16/10 mmHg. nih.govdovepress.com Long-term studies have further confirmed the sustained efficacy of this combination. nih.gov
Blood Pressure Control with (S)-Manidipine/Delapril Fixed-Dose Combination vs. Monotherapy
| Outcome | (S)-Manidipine/Delapril Combination | Delapril Monotherapy | (S)-Manidipine Monotherapy | Study Duration | Source |
|---|---|---|---|---|---|
| Patients with DBP <90 mmHg (%) | 76 | 57 | 54 | 12 weeks | nih.gov |
| Patients with SBP <140 mmHg (%) | 71 | 64 | 49 | 12 weeks | nih.gov |
| Mean SBP/DBP Reduction in Non-Responders (mmHg) | ~16/10 | - | - | - | nih.govdovepress.com |
Combination with Renin-Angiotensin-Aldosterone System Inhibitors for Renal Protection
The combination of (S)-manidipine with inhibitors of the renin-angiotensin-aldosterone system (RAAS), such as ACE inhibitors and angiotensin receptor blockers (ARBs), is a rational therapeutic strategy for providing renal protection, particularly in high-risk patients. nih.govresearchgate.net This approach is beneficial for patients with chronic kidney disease (CKD) and diabetic nephropathy. nih.govmdpi.com
(S)-Manidipine's unique pharmacological profile, which includes the blockade of both L-type and T-type calcium channels, is thought to contribute to its renal-protective effects. nih.govecrjournal.com This dual blockade leads to vasodilation of both the afferent and efferent arterioles of the glomerulus, which can help to preserve renal autoregulation. ecrjournal.com When combined with a RAAS inhibitor, which also has established benefits on proteinuria and the progression of renal decline, the potential for nephroprotection is enhanced. nih.govresearchgate.net
Preliminary findings from a clinical trial involving diabetic patients with uncontrolled hypertension and microalbuminuria, who were already receiving optimal therapy with an ACE inhibitor or an ARB, suggest that the addition of (S)-manidipine can be an excellent strategy. nih.gov This combination therapy aims to normalize both blood pressure and albumin excretion in this patient population. nih.gov A meta-analysis has also indicated that in CKD patients already treated with RAAS inhibitors, N-/T-type calcium channel blockers like (S)-manidipine are more effective at reducing urine albumin/protein excretion compared to L-type calcium channel blockers. mdpi.com This benefit appears to be independent of blood pressure reduction and may be linked to a decrease in aldosterone. mdpi.com
Drug Drug Interactions and Pharmacokinetic Considerations for S Manidipine
Cytochrome P450 3A4 (CYP3A4) Mediated Interactions
(S)-Manidipine, the pharmacologically more potent enantiomer of manidipine (B393), is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and small intestine. patsnap.comnih.gov This metabolic pathway is a critical determinant of its plasma concentration and, consequently, its therapeutic and adverse effects. Co-administration of (S)-manidipine with drugs that inhibit or induce CYP3A4 can lead to clinically significant drug-drug interactions.
CYP3A4 Inhibitors: Substances that inhibit CYP3A4 can decrease the metabolism of (S)-manidipine, leading to increased plasma concentrations and a potential for enhanced antihypertensive effects and a higher risk of adverse reactions. patsnap.com Strong inhibitors of CYP3A4, such as certain antifungal agents (e.g., ketoconazole, itraconazole) and some antiviral medications, are of particular concern. patsnap.come-lactancia.org Caution is advised when (S)-manidipine is administered concurrently with these agents, and adjustments to the treatment plan may be necessary. e-lactancia.org
CYP3A4 Inducers: Conversely, drugs that induce CYP3A4 can accelerate the metabolism of (S)-manidipine, resulting in lower plasma concentrations and potentially reduced antihypertensive efficacy. patsnap.com Examples of CYP3A4 inducers include certain anticonvulsants (e.g., phenytoin, carbamazepine, phenobarbital) and rifampicin. e-lactancia.org
The stereoselective nature of manidipine's metabolism means that interactions affecting CYP3A4 can have a differential impact on the (S)- and (R)-enantiomers. nih.govmdpi.com
Interactions with Grapefruit Juice and its Stereoselective Impact on Enantiomers
Grapefruit juice is a well-documented inhibitor of intestinal CYP3A4. mdpi.comtottori-u.ac.jp Its consumption can significantly alter the pharmacokinetics of manidipine, and this interaction exhibits stereoselectivity, affecting the two enantiomers differently. nih.govmdpi.com
A clinical study demonstrated that grapefruit juice significantly increased the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of both manidipine enantiomers. nih.gov However, the magnitude of this increase was more pronounced for the (R)-enantiomer than for the (S)-enantiomer. nih.govtottori-u.ac.jp Specifically, grapefruit juice increased the Cmax and AUC of (S)-manidipine by 2.4-fold and 2.3-fold, respectively, while the Cmax and AUC of (R)-manidipine were elevated by 3.4-fold and 3.0-fold, respectively. nih.govtottori-u.ac.jp
This differential effect leads to a significant decrease in the S/R ratio of the AUC, from 1.6 in the control phase to 1.2 when co-administered with grapefruit juice. nih.gov This indicates a shift in the enantiomeric composition in the plasma, with a relatively higher proportion of the less active (R)-enantiomer. The primary mechanism for this interaction is believed to be the inhibition of CYP3A4 in the small intestine, which reduces the first-pass metabolism of manidipine. mdpi.comtottori-u.ac.jpnih.gov The effect is primarily on intestinal CYP3A4, as the elimination half-life of the drug is not significantly altered. mdpi.comtottori-u.ac.jp
Table 1: Impact of Grapefruit Juice on Manidipine Enantiomer Pharmacokinetics
| Pharmacokinetic Parameter | (S)-Manidipine | (R)-Manidipine |
| Increase in Cmax | 2.4-fold | 3.4-fold |
| Increase in AUC | 2.3-fold | 3.0-fold |
Data sourced from a clinical study on the effects of grapefruit juice on manidipine enantiomers. nih.govtottori-u.ac.jp
Documented Interactions with Other Pharmacological Agents (e.g., NSAIDs, Anticoagulants, Antiarrhythmics, Specific Antivirals)
The potential for drug interactions with (S)-manidipine extends beyond CYP3A4 inhibitors and inducers to other classes of medications.
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Co-administration of NSAIDs, such as aceclofenac, can potentially decrease the therapeutic efficacy of manidipine. drugbank.com
Anticoagulants: Interactions with anticoagulants are possible. For instance, manidipine may increase the serum concentration of acenocoumarol. drugbank.com While specific data on direct oral anticoagulants (DOACs) and (S)-manidipine is limited, the metabolism of some DOACs, like apixaban (B1684502) and rivaroxaban, involves CYP3A4, suggesting a potential for interaction. nih.gov
Antiarrhythmics: The concomitant use of certain antiarrhythmic drugs, such as amiodarone (B1667116) and quinidine, with manidipine may lead to additive effects on the heart's conduction system, potentially increasing the risk of arrhythmias. patsnap.com Other antiarrhythmics like ajmaline (B190527) and bepridil (B108811) may also increase the arrhythmogenic activities of manidipine. drugbank.com
Specific Antivirals: Some antiviral drugs, particularly HIV protease inhibitors, are potent inhibitors of CYP3A4 and can significantly increase the plasma levels of manidipine. patsnap.comarcalazio.com For example, the metabolism of manidipine can be decreased when combined with amprenavir. drugbank.com Conversely, certain non-nucleoside reverse transcriptase inhibitors like efavirenz (B1671121) can act as inducers or mixed inhibitors/inducers of CYP enzymes and may alter manidipine concentrations. drugbank.com
Clinical Relevance of Pharmacokinetic and Pharmacodynamic Interactions
The pharmacokinetic interactions of (S)-manidipine, particularly those mediated by CYP3A4, are of significant clinical relevance due to the potential for altered drug exposure and response. mdpi.comnih.gov
Increased plasma concentrations of (S)-manidipine resulting from inhibition of its metabolism can lead to excessive vasodilation, hypotension, and other dose-related adverse effects. nih.gov This is particularly important with potent CYP3A4 inhibitors like grapefruit juice, where the interaction can be substantial. nih.govtottori-u.ac.jp Although the interaction with grapefruit juice disproportionately increases the less active (R)-enantiomer, the significant rise in the active (S)-enantiomer levels still poses a clinical concern. nih.gov
Conversely, decreased plasma concentrations due to enzymatic induction can compromise the antihypertensive efficacy of (S)-manidipine, leading to inadequate blood pressure control. e-lactancia.org
Pharmacodynamic interactions, such as the additive effects with other antihypertensive drugs or antiarrhythmics, also require careful consideration to avoid hypotension or cardiac conduction abnormalities. patsnap.com The combination of an ACE inhibitor and a calcium channel blocker like manidipine can have an additive antihypertensive effect. nih.gov
The clinical significance of these interactions is heightened in certain populations, such as the elderly, who may have altered drug metabolism and be on multiple medications. nih.govaah.org Therefore, a thorough review of a patient's concomitant medications is crucial before and during therapy with (S)-manidipine to mitigate the risks associated with potential drug interactions.
Effects of Pharmaceutical Additives on Photostability and Degradation Products (e.g., Riboflavin)
Pharmaceutical additives, while often considered inert, can have a significant impact on the stability of active pharmaceutical ingredients. In the case of manidipine, the coloring agent riboflavin (B1680620) (vitamin B2) has been shown to affect its photostability. mdpi.comdntb.gov.ua
Manidipine is known to be a photosensitive compound. mdpi.com Research has demonstrated that the presence of riboflavin, a known photosensitizer, enhances the photodegradation of manidipine when exposed to ultraviolet (UV) light. mdpi.comdntb.gov.uaresearchgate.net This effect was observed when powders and suspensions of manidipine tablets containing riboflavin were irradiated. mdpi.comresearchgate.net
The photodegradation of manidipine in the presence of riboflavin leads to an increased generation rate of its main photoproduct, a benzophenone (B1666685) derivative. mdpi.comresearchgate.net Studies have shown that as the concentration of riboflavin increases, the photodegradation of manidipine is accelerated. mdpi.com For instance, in one study, after 24 hours of UV irradiation, the residual amount of manidipine was significantly lower in the presence of 1% riboflavin compared to its absence. mdpi.com
The photocatalytic effect of riboflavin on manidipine highlights the importance of considering the photochemical properties of excipients in pharmaceutical formulations, especially for photosensitive drugs. mdpi.comdntb.gov.ua Further research into the photostabilization of manidipine, for example, through the addition of antioxidants like quercetin, has shown promise in protecting it from its own photodegradation and partially suppressing the photocatalytic effect of riboflavin. mdpi.comresearchgate.net
Translational Research and Future Directions for S Manidipine
Elucidation of Renal-Protective Mechanisms Beyond Hemodynamic Effects
While the antihypertensive action of (S)-manidipine contributes to its renal-protective effects, emerging research indicates that its benefits extend beyond simple blood pressure reduction. Unlike older dihydropyridine (B1217469) calcium channel blockers (CCBs) that primarily act on L-type calcium channels on afferent renal arterioles, manidipine (B393) also blocks T-type calcium channels, which are present on both afferent and efferent glomerular arterioles. wjgnet.comrevistanefrologia.com This dual blockade leads to a more balanced vasodilation, which may improve glomerular capillary pressure and preserve renal autoregulation, offering a distinct advantage in protecting the kidneys. wjgnet.com
Studies have demonstrated that manidipine can reduce urinary albumin excretion, a key marker of kidney damage, in hypertensive patients, including those with type 2 diabetes and microalbuminuria. wjgnet.comrevistanefrologia.com In the AMANDHA (Efficacy and Safety Assessment of Manidipine in Type 2 Diabetic Patients with Hypertension and Microalbuminuria Uncontrolled with Renin-Angiotensin System Blockers) study, manidipine was shown to be more effective than amlodipine (B1666008) in reducing albuminuria in diabetic patients with uncontrolled hypertension. revistanefrologia.com This suggests a direct, non-hemodynamic action on the kidney. Furthermore, some research points to manidipine's anti-inflammatory activity, which is independent of the renin-angiotensin system, as a potential mechanism for its beneficial effects on endothelial dysfunction and renal protection. revistanefrologia.comelsevier.es
Further Investigation of Metabolic Benefits and their Underlying Pathways (e.g., PPAR-γ, Adipocyte Differentiation)
A significant area of ongoing research for (S)-manidipine is its favorable metabolic profile, particularly its effects on insulin (B600854) sensitivity and adipocyte function. Several studies have suggested that manidipine can improve insulin sensitivity in both non-diabetic and type 2 diabetic hypertensive patients. wjgnet.comtandfonline.comresearchgate.net This effect is thought to be linked to its ability to partially activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ). wjgnet.comrevistanefrologia.com
PPAR-γ is a key regulator of adipogenesis (the formation of fat cells) and glucose metabolism. wjgnet.comecrjournal.com By activating PPAR-γ, manidipine may stimulate the differentiation of preadipocytes into mature adipocytes. revistanefrologia.comnih.govrevistanefrologia.com This is significant because small, newly formed adipocytes are more insulin-sensitive than large, hypertrophied ones. revistanefrologia.com In vitro experiments have shown that manidipine, but not some other CCBs like amlodipine or lercanidipine (B1674757), activates PPAR-γ in adipocytes. elsevier.esrevistanefrologia.comrevistanefrologia.com This activation leads to increased expression of genes like adipocyte differentiation 2 (aP2), a marker of adipogenesis. revistanefrologia.comrevistanefrologia.com
The MARIMBA (Manidipine versus Amlodipine in Reducing Insulin Resistance in Metabolic Syndrome Patients) study provided clinical evidence for these metabolic benefits. In patients with metabolic syndrome, manidipine, unlike amlodipine, significantly improved insulin sensitivity, which was associated with an increase in plasma adiponectin levels. tandfonline.comtandfonline.com Adiponectin is a hormone secreted by fat cells that enhances insulin sensitivity. ecrjournal.com The increase in adiponectin with manidipine treatment further supports the proposed mechanism involving PPAR-γ activation. ecrjournal.com
| Study/Observation | Key Finding | Proposed Mechanism | Reference |
|---|---|---|---|
| In vitro studies | Manidipine activates PPAR-γ in 3T3-L1 adipocytes. | Direct interaction with the PPAR-γ receptor. | elsevier.esrevistanefrologia.comrevistanefrologia.com |
| In vitro studies | Manidipine increases the expression of the aP2 gene, an indicator of adipogenesis. | PPAR-γ activation leading to adipocyte differentiation. | revistanefrologia.comrevistanefrologia.com |
| MARIMBA Study | Manidipine significantly improved insulin sensitivity and increased plasma adiponectin levels compared to amlodipine in patients with metabolic syndrome. | Activation of PPAR-γ and subsequent effects on adipocyte function and adiponectin secretion. | tandfonline.comtandfonline.com |
| Clinical Observations | Manidipine has been shown to increase insulin sensitivity in both non-diabetic and type 2 diabetic hypertensive patients. | Partial activation of PPAR-γ. | wjgnet.comtandfonline.comresearchgate.net |
Role in Comprehensive Cardiovascular Risk Reduction Beyond Antihypertensive Effects
The therapeutic potential of (S)-manidipine extends beyond blood pressure control to a more comprehensive reduction in cardiovascular risk. This is attributed to its pleiotropic effects on various components of cardiovascular disease.
One key area is its impact on atherosclerosis, the underlying cause of many cardiovascular events. Animal studies have shown that manidipine can produce a dose-dependent reduction in the formation of atherosclerotic lesions, independent of its effects on plasma cholesterol. nih.govnih.gov In a study on endothelium-injured and cholesterol-fed rats, manidipine inhibited the progression of both hypertension and arteriosclerotic changes, including the suppression of medial thickening and intimal hyperplasia. nih.gov
Furthermore, manidipine has demonstrated beneficial effects on cardiac remodeling. It has been shown to decrease left ventricular mass, an important cardiovascular risk factor, and to have cardioprotective effects against ischemia-reperfusion injury in animal models. wjgnet.comresearchgate.net In hypertensive rats, manidipine improved impaired coronary circulation and reduced both left ventricular and vascular hypertrophy. wjgnet.com The ability of manidipine to reduce structural alterations in small resistance arteries, as observed in spontaneously hypertensive rats, further contributes to its cardiovascular protective profile. tandfonline.com
| Cardiovascular Parameter | Effect of (S)-Manidipine | Supporting Evidence | Reference |
|---|---|---|---|
| Atherosclerosis | Dose-dependent reduction in atherosclerotic lesion formation. | Animal models (cholesterol-fed rabbits and rats). | nih.govnih.gov |
| Cardiac Hypertrophy | Decrease in left ventricular mass. | Clinical studies and animal models. | wjgnet.comresearchgate.net |
| Vascular Remodeling | Reduction of structural alterations in small resistance arteries. | Studies in spontaneously hypertensive rats. | tandfonline.com |
| Endothelial Function | Improved endothelial function by increasing nitric oxide (NO) production. | Rat models of hypertension. | portlandpress.com |
Exploration of Anti-inflammatory and Antioxidative Therapeutic Potentials
Beyond its primary function as a calcium channel blocker, (S)-manidipine exhibits promising anti-inflammatory and antioxidative properties that may contribute to its therapeutic benefits. Research suggests that these effects are mediated through various cellular and molecular pathways.
In terms of its anti-inflammatory actions, manidipine has been shown to modulate the production of inflammatory cytokines. nih.govmedchemexpress.com For instance, it can reduce the secretion of pro-inflammatory cytokines in human endothelial cells and macrophages. glpbio.com Specifically, manidipine has been observed to inhibit the transcription of messenger RNA for interleukin-1 beta (IL-1β) and granulocyte/monocyte colony-stimulating factor (GM-CSF), while enhancing the transcription of interleukin-6 (IL-6) in human mesangial cells. nih.govmedchemexpress.com It has also been shown to completely inhibit IL-6 production induced by acetylated low-density lipoprotein (acLDL), oxidized low-density lipoprotein (oxLDL), or tumor necrosis factor-alpha (TNF-α) in human endothelial cells. medchemexpress.com Furthermore, manidipine has been noted to reduce the expression of vascular cell adhesion molecule (VCAM) and monocyte chemoattractant protein-1 (MCP-1) in the aortas of hypertensive rats. elsevier.es
From an antioxidative perspective, manidipine appears to combat oxidative stress, a key factor in the development of atherosclerosis. elsevier.es It has been shown to normalize the expression of endothelial nitric oxide synthase (eNOS), a crucial enzyme for vascular health, and reduce the overexpression of NADPH oxidase, a major source of reactive oxygen species (ROS). elsevier.es Additionally, manidipine inhibits the expression of LOX-1, a receptor for oxidized low-density lipoprotein, which is induced by angiotensin II. elsevier.es Some studies also suggest that the blockage of calcium channels by manidipine could lead to an anti-oxidative effect by reducing intracellular calcium levels. elsevier.es
Pharmacogenomic Studies and Personalized Medicine Approaches for Manidipine Responsiveness
The future of (S)-manidipine therapy may lie in a more personalized approach, guided by an individual's genetic makeup. Pharmacogenomics, the study of how genes affect a person's response to drugs, holds the potential to identify patients who are most likely to benefit from manidipine and those who may require alternative treatments.
While specific pharmacogenomic studies focused solely on (S)-manidipine are not extensively detailed in the provided search results, the general principles of pharmacogenomics in antihypertensive therapy are well-established. Variations in genes that code for drug-metabolizing enzymes, drug transporters, and drug targets can all influence treatment efficacy and the risk of adverse effects.
For a drug like manidipine, which is metabolized by the cytochrome P450 system (specifically CYP3A4), polymorphisms in the CYP3A4 gene could potentially alter its plasma concentrations and, consequently, its therapeutic effect. Similarly, variations in genes encoding the L-type and T-type calcium channels, the primary targets of manidipine, could influence drug binding and efficacy. Genes related to the downstream pathways affected by manidipine, such as those involved in the PPAR-γ signaling cascade, could also play a role in determining the magnitude of its metabolic benefits.
Future research in this area will likely involve genome-wide association studies (GWAS) and candidate gene studies to identify specific genetic markers associated with manidipine responsiveness. This could lead to the development of genetic tests that can predict a patient's response to manidipine, allowing for more precise and effective hypertension management.
Research into Advanced Pharmaceutical Formulations and Stability Enhancement
To optimize the therapeutic potential of (S)-manidipine, research into advanced pharmaceutical formulations and stability enhancement is crucial. The goal of these efforts is to improve the drug's bioavailability, provide a more consistent and prolonged therapeutic effect, and enhance its stability.
Manidipine is characterized by its high lipophilicity, which contributes to its long duration of action due to strong membrane binding and slow release to calcium channels. nih.gov Current formulations of manidipine provide effective 24-hour blood pressure control with once-daily administration. nih.govresearchgate.net
Future research in this area may explore the development of novel drug delivery systems, such as:
Controlled-release formulations: These could offer even smoother blood pressure control over a 24-hour period, potentially minimizing fluctuations and improving patient outcomes.
Nanotechnology-based delivery systems: Nanoparticles, liposomes, or other nanocarriers could be investigated to enhance the solubility, stability, and targeted delivery of manidipine. This could potentially lead to improved efficacy and reduced side effects.
Fixed-dose combinations: Combining (S)-manidipine with other antihypertensive agents, such as angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs), in a single pill can improve patient compliance and provide synergistic therapeutic effects. nih.govahajournals.org The combination of manidipine and delapril (B1670214), for instance, has been shown to be effective in managing hypertension. nih.gov
Enhancing the stability of manidipine in various pharmaceutical preparations is another important aspect. This involves studying its degradation pathways and developing strategies to protect it from environmental factors such as light, heat, and moisture.
Long-term Outcome Studies in Diverse and High-Risk Patient Cohorts
While existing studies have provided valuable insights into the efficacy and pleiotropic effects of (S)-manidipine, there is a need for more extensive long-term outcome studies in diverse and high-risk patient populations. Such studies are essential to definitively establish the role of manidipine in reducing major cardiovascular and renal events over extended periods.
Current evidence from shorter-term trials is promising. For example, studies in hypertensive patients with type 2 diabetes and microalbuminuria have shown that manidipine can effectively lower blood pressure and reduce albuminuria. nih.gov A study combining manidipine with delapril in hypertensive type 2 diabetic patients demonstrated amelioration of cardiovascular disease, retinopathy, and peripheral neuropathy, along with stabilized insulin sensitivity over a three-year period. ahajournals.org
Future long-term outcome trials should aim to:
Enroll large and diverse patient populations: This includes patients of different ethnicities, age groups, and with a wide range of comorbidities, such as chronic kidney disease, metabolic syndrome, and established cardiovascular disease.
Focus on hard clinical endpoints: The primary outcomes of these trials should be major adverse cardiovascular events (MACE), such as cardiovascular death, myocardial infarction, and stroke, as well as the progression of renal disease to end-stage renal disease.
Compare manidipine with other antihypertensive agents: Head-to-head comparisons with other commonly used antihypertensive drugs, particularly other CCBs and agents from different classes, will help to clarify the unique benefits of manidipine.
Assess long-term safety and tolerability: While manidipine is generally well-tolerated, long-term studies will provide more comprehensive data on its safety profile over many years of use. researchgate.net
The results of such trials will be crucial for guiding clinical practice and solidifying the position of (S)-manidipine in the comprehensive management of hypertension and related cardiovascular and metabolic disorders.
Q & A
Q. What experimental design considerations are critical for synthesizing and characterizing (S)-Manidipine enantiomers?
Methodological Answer:
- Synthesis : Use asymmetric catalysis or chiral resolution techniques to isolate the (S)-enantiomer. Document reaction conditions (temperature, solvent, catalyst loading) and monitor enantiomeric excess via chiral HPLC or polarimetry .
- Characterization : Employ H/C NMR for structural confirmation, X-ray crystallography for absolute configuration, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Report melting points, optical rotation, and chromatographic purity (e.g., ≥95% by HPLC) .
- Reproducibility : Follow IUPAC nomenclature and provide raw spectral data in supplementary materials to enable replication .
Q. How should researchers design in vitro pharmacological assays to evaluate (S)-Manidipine’s calcium channel-blocking activity?
Methodological Answer:
- Assay Selection : Use voltage-clamp electrophysiology on transfected HEK293 cells expressing L-type calcium channels. Include positive (e.g., nifedipine) and negative controls (vehicle-only) .
- Dose-Response Curves : Test concentrations spanning 0.1 nM–10 µM to calculate IC/EC. Use nonlinear regression models (e.g., Hill equation) for curve fitting .
- Data Reporting : Adhere to ARRIVE guidelines for transparency: include sample size, replicates, and statistical methods (e.g., ANOVA with post-hoc tests) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for (S)-Manidipine?
Methodological Answer:
- Systematic Review : Conduct a meta-analysis of existing studies to identify confounding variables (e.g., bioavailability, metabolite activity) .
- Pharmacokinetic Bridging : Perform ADME studies in rodent models to correlate plasma concentrations with target engagement. Use LC-MS/MS to quantify (S)-Manidipine and its metabolites .
- Mechanistic Modeling : Develop PK/PD models integrating in vitro binding affinity and in vivo hemodynamic responses. Validate with sensitivity analysis .
Q. What strategies are effective for comparative studies of (S)-Manidipine against other dihydropyridine calcium antagonists?
Methodological Answer:
- Head-to-Head Trials : Design randomized, blinded studies comparing antihypertensive efficacy (e.g., blood pressure reduction in SHR rats) and side-effect profiles (e.g., peripheral edema incidence) .
- Structural-Activity Analysis : Use molecular docking simulations to compare binding interactions with Cav1.2 channels. Validate with mutagenesis studies on key residues (e.g., pore-forming α1 subunits) .
- Data Harmonization : Apply standardized endpoints (e.g., % change in mean arterial pressure) and share raw datasets via repositories like Zenodo for cross-study validation .
Q. How can mixed-methods approaches enhance understanding of (S)-Manidipine’s therapeutic mechanisms?
Methodological Answer:
- Quantitative-Qualitative Integration : Combine transcriptomics (e.g., RNA-seq of vascular smooth muscle cells) with patient-reported outcomes (e.g., quality-of-life surveys in clinical trials) .
- Triangulation : Validate findings across methodologies (e.g., correlate gene expression changes with functional MRI data in hypertensive models) .
- Ethical Frameworks : Align study design with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize translational impact .
Methodological Guidance
Q. What statistical methods are recommended for analyzing dose-dependent effects of (S)-Manidipine?
Methodological Answer:
- Nonlinear Regression : Use GraphPad Prism or R packages (e.g.,
drc) to model dose-response relationships. Report goodness-of-fit metrics (e.g., R, AIC) . - Outlier Handling : Predefine exclusion criteria (e.g., values beyond ±3 SD) and justify removals in supplementary materials .
- Power Analysis : Calculate sample sizes using G*Power to ensure adequate detection of clinically relevant effects (e.g., 20% BP reduction) .
Q. How should researchers structure the discussion section to highlight (S)-Manidipine’s novel contributions?
Methodological Answer:
- Contextualize Findings : Contrast results with prior dihydropyridine studies, emphasizing enantiomer-specific advantages (e.g., reduced reflex tachycardia) .
- Limitations : Address potential biases (e.g., single-center trials) and propose mitigations (e.g., multi-omics validation) .
- Future Directions : Suggest follow-up experiments (e.g., long-term safety studies or combinatorial therapies with ACE inhibitors) .
Data Management & Reproducibility
Q. What protocols ensure reproducibility in (S)-Manidipine research?
Methodological Answer:
- Code Sharing : Upload analysis scripts (e.g., Python/R) to GitHub with version control. Document dependencies via Conda/renv .
- Raw Data Archiving : Deposit spectra, chromatograms, and animal trial datasets in FAIR-aligned repositories (e.g., Figshare) .
- Detailed Metadata : Include instrument parameters (e.g., HPLC column type, MS ionization mode) and experimental timelines .
Ethical & Reporting Standards
Q. How can researchers avoid common pitfalls in reporting (S)-Manidipine’s preclinical data?
Methodological Answer:
- ARRIVE Compliance : Use checklists for animal studies to report housing conditions, randomization, and blinding .
- Negative Results : Publish non-significant outcomes (e.g., lack of hepatotoxicity at therapeutic doses) to counter publication bias .
- Conflict Disclosure : Declare funding sources (e.g., industry grants) and adhere to COI management plans .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
